molecular formula C24H19BrO B12903025 5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan CAS No. 88407-00-5

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan

Cat. No.: B12903025
CAS No.: 88407-00-5
M. Wt: 403.3 g/mol
InChI Key: UXNPORCYTBAHMV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3-di-p-tolylfuran is an organic compound that belongs to the furan family It is characterized by the presence of a bromophenyl group and two p-tolyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bromophenyl and p-tolyl precursors.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving the bromophenyl and p-tolyl groups.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.

    Solvent Selection: Choosing appropriate solvents to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,3-di-p-tolylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation can lead to the formation of furan-2,3-dione derivatives.

    Reduction Products: Reduction can yield compounds with modified phenyl groups.

    Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-2,3-di-p-tolylfuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-2,3-di-p-tolylfuran exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the furan ring can engage in π-π stacking and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a furan ring.

    4-(4-Bromophenyl)-thiazol-2-amine: Similar in having a bromophenyl group, but with a thiazole ring.

Uniqueness

5-(4-Bromophenyl)-2,3-di-p-tolylfuran is unique due to its specific combination of a furan ring with bromophenyl and p-tolyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

88407-00-5

Molecular Formula

C24H19BrO

Molecular Weight

403.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan

InChI

InChI=1S/C24H19BrO/c1-16-3-7-18(8-4-16)22-15-23(19-11-13-21(25)14-12-19)26-24(22)20-9-5-17(2)6-10-20/h3-15H,1-2H3

InChI Key

UXNPORCYTBAHMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

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